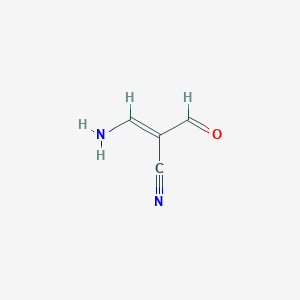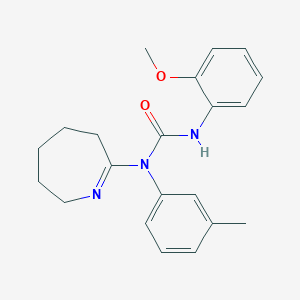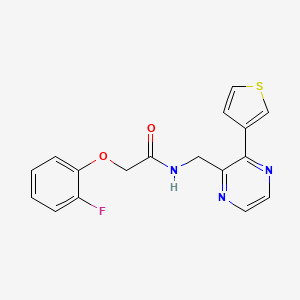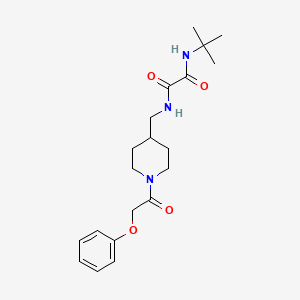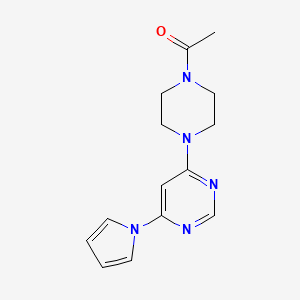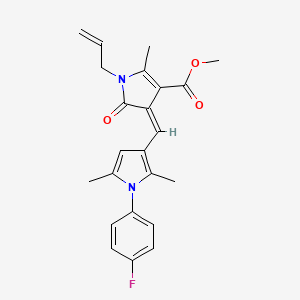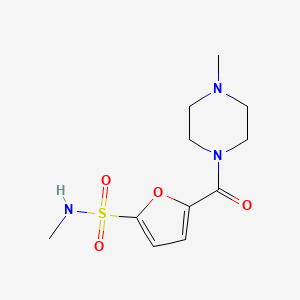
N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide is a compound that can be categorized within the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a furan ring, a common motif in natural products and pharmaceuticals, which is substituted with a sulfonamide group. This particular structure suggests potential for interaction with biological targets, possibly as a receptor antagonist or enzyme inhibitor.
Synthesis Analysis
The synthesis of related furyl sulfonamides has been reported through the reaction of furan with in situ generated N-tosyl imines, as described in one study . This method involves the treatment of an aldehyde and furan with N-sulfinyl-p-toluenesulfonamide and zinc chloride, leading to the formation of furyl sulfonamides. Although the specific compound is not mentioned, this synthesis route could potentially be adapted for its production by choosing appropriate starting materials and reaction conditions.
Another approach to synthesizing furan sulfonamide derivatives involves the derivatization of 3-arylsulfonyl heterocycles via chlorosulfonation and subsequent reactions to introduce various functional groups . This method could be relevant for the synthesis of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide by selecting the appropriate arylsulfonyl precursor and derivatization agents.
Molecular Structure Analysis
The molecular structure of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide would include a furan ring, which is a five-membered oxygen-containing heterocycle, and a sulfonamide group attached to the furan ring. The presence of a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms, suggests additional complexity and potential for diverse chemical reactivity and interactions.
Chemical Reactions Analysis
The reactivity of furan sulfonamides can be influenced by the presence of substituents on the furan ring and the nature of the sulfonamide group. For instance, the introduction of an allylic sulfoxide followed by a [3 + 2] annulation reaction with aldehydes has been used to construct trisubstituted furans . This type of chemical transformation could be explored for further functionalization of the compound .
Additionally, the aminolysis of p-nitrophenylsulfonates has been employed as a novel method for the synthesis of sulfonamides, yielding potent and selective adenosine A2B receptor antagonists . This reaction could potentially be applied to the synthesis or modification of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide, depending on the desired biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of sulfonamides and heterocyclic compounds. These might include moderate to high solubility in polar solvents, potential for hydrogen bonding due to the presence of the sulfonamide group, and a certain degree of stability under physiological conditions. The molecular structure suggests that the compound could have multiple rotatable bonds, which would influence its conformational flexibility and possibly its interaction with biological targets.
Mecanismo De Acción
Propiedades
IUPAC Name |
N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-12-19(16,17)10-4-3-9(18-10)11(15)14-7-5-13(2)6-8-14/h3-4,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMAKQJJIJIAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)
![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)
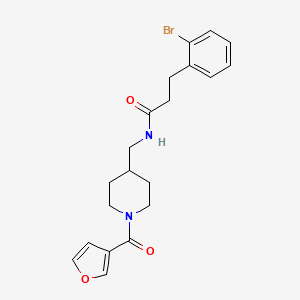

![2-Chloro-N-[(4-thiophen-2-ylphenyl)methyl]acetamide](/img/structure/B3019593.png)
![4-Methoxy-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B3019595.png)
